molecular formula C12H9FN4S B12179937 6-((o-Fluorobenzyl)thio)purine CAS No. 3798-86-5

6-((o-Fluorobenzyl)thio)purine

Cat. No.: B12179937
CAS No.: 3798-86-5
M. Wt: 260.29 g/mol
InChI Key: ZTWLCYDGHGMYOS-UHFFFAOYSA-N
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Description

6-((o-Fluorobenzyl)thio)purine is a synthetic compound that belongs to the class of thiopurines. Thiopurines are known for their diverse applications in medicine, particularly in the treatment of various inflammatory and autoimmune diseases. This compound is characterized by the presence of a fluorobenzyl group attached to the purine ring via a sulfur atom, which imparts unique chemical properties to the molecule .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-((o-Fluorobenzyl)thio)purine typically involves the reaction of 6-mercaptopurine with o-fluorobenzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

6-((o-Fluorobenzyl)thio)purine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound .

Scientific Research Applications

6-((o-Fluorobenzyl)thio)purine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on cellular processes and enzyme inhibition.

    Medicine: Investigated for its immunosuppressive and anti-inflammatory properties, similar to other thiopurines like azathioprine and mercaptopurine.

    Industry: Utilized in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 6-((o-Fluorobenzyl)thio)purine involves its incorporation into cellular DNA and RNA, leading to the disruption of nucleic acid synthesis. This results in the inhibition of cell proliferation, particularly in rapidly dividing cells such as those found in the immune system. The compound targets enzymes involved in purine metabolism, such as hypoxanthine-guanine phosphoribosyltransferase (HGPRT) and thiopurine S-methyltransferase (TPMT), which play crucial roles in its bioactivation and therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • Azathioprine
  • 6-Mercaptopurine
  • 6-Thioguanine

Comparison

6-((o-Fluorobenzyl)thio)purine is unique due to the presence of the fluorobenzyl group, which imparts distinct chemical and biological properties compared to other thiopurines. This modification can influence the compound’s pharmacokinetics, bioavailability, and therapeutic efficacy. While azathioprine, 6-mercaptopurine, and 6-thioguanine are well-established in clinical practice, this compound offers potential advantages in terms of targeted drug delivery and reduced off-target effects .

Properties

CAS No.

3798-86-5

Molecular Formula

C12H9FN4S

Molecular Weight

260.29 g/mol

IUPAC Name

6-[(2-fluorophenyl)methylsulfanyl]-7H-purine

InChI

InChI=1S/C12H9FN4S/c13-9-4-2-1-3-8(9)5-18-12-10-11(15-6-14-10)16-7-17-12/h1-4,6-7H,5H2,(H,14,15,16,17)

InChI Key

ZTWLCYDGHGMYOS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CSC2=NC=NC3=C2NC=N3)F

Origin of Product

United States

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